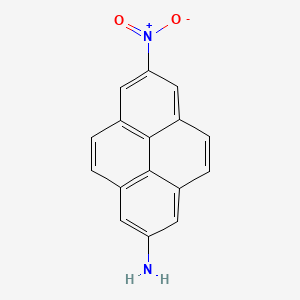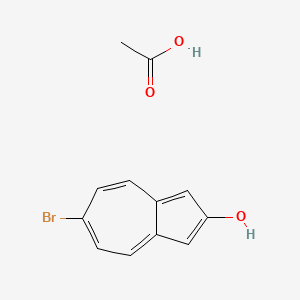
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Williamson ether synthesis to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways and exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-phenylmethoxy-
- Benzene, 1-(2-ethylbutyl)-4-(4-methoxyphenyl)-
Comparison: Compared to similar compounds, Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-(1-methylethoxy)phenyl groups. These substituents confer distinct chemical and physical properties, such as solubility, reactivity, and potential biological activity, making it a compound of interest for further study.
Eigenschaften
CAS-Nummer |
125796-81-8 |
|---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-(2-ethylbutyl)-4-[(4-propan-2-yloxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-18(6-2)15-19-7-11-21(12-8-19)23-16-20-9-13-22(14-10-20)24-17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChI-Schlüssel |
WVCIAGQRQQNPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



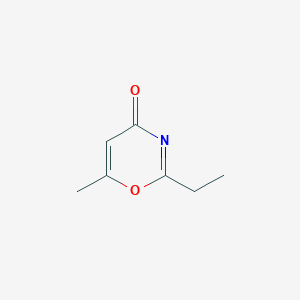
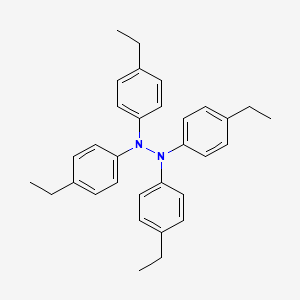
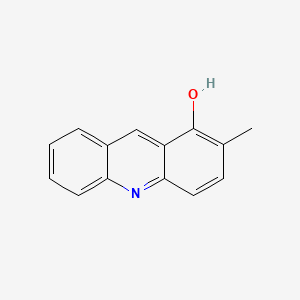
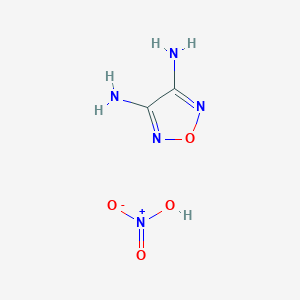
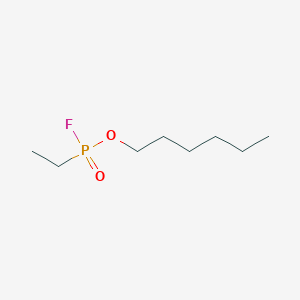
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
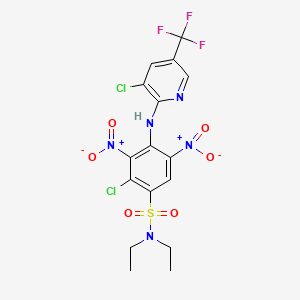
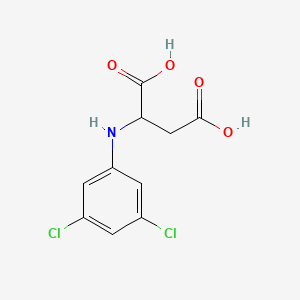

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
